
5-Chloro-4-formylfuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-formylfuran-2-carboxylic acid is a research chemical with the CAS number 31491-44-8 . It has a molecular weight of 174.54 and a molecular formula of C6H3ClO4 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-formylfuran-2-carboxylic acid is represented by the SMILES notation: C1=C(OC(=C1C=O)Cl)C(=O)O .
Physical And Chemical Properties Analysis
5-Chloro-4-formylfuran-2-carboxylic acid is a powder with a melting point of 169-170°C .
Wissenschaftliche Forschungsanwendungen
Production and Polymer Application
5-Chloro-4-formylfuran-2-carboxylic acid is explored as a precursor for various chemical transformations due to its functional groups, which offer a rich chemistry for derivative synthesis. Research has shown that acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from biomass-derived aldehydes. These derivatives are crucial for developing biofuels and polymers, highlighting the material's potential in green chemistry and sustainability efforts. The efficient synthesis of such intermediates from renewable resources underlines the role of this compound in producing environmentally friendly materials (Dutta, Wu, & Mascal, 2015).
Biocatalysis and Chemical Synthesis
Furan carboxylic acids, derivable from 5-Chloro-4-formylfuran-2-carboxylic acid, are identified as promising biobased building blocks for pharmaceutical and polymer industries. Innovative biocatalytic methods have been developed for synthesizing 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF). These methods utilize enzyme cascades to achieve high yields, demonstrating the potential for efficient and environmentally friendly chemical production processes. Such advancements highlight the compound's significance in the synthesis of valuable chemicals for various applications, emphasizing the role of enzymatic processes in sustainable manufacturing (Jia et al., 2019).
Catalytic Strategies for Derivative Production
Research into the selective production of 5-formylfuran-2-carboxylic acid and its derivatives emphasizes the development of novel catalytic strategies that prevent premature oxidation or degradation of precursor compounds. By utilizing protective chemistry and specific catalysts, high yields of desired products can be achieved, facilitating the development of new manufacturing routes for biobased monomer precursors. This approach is critical for the advancement of sustainable chemical production, showcasing the compound's utility in innovative catalytic processes that enhance efficiency and selectivity (Wiesfeld et al., 2022).
Safety and Hazards
The safety information for 5-Chloro-4-formylfuran-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-chloro-4-formylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO4/c7-5-3(2-8)1-4(11-5)6(9)10/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXRGWNJJRDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


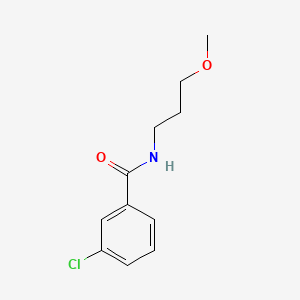
![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)
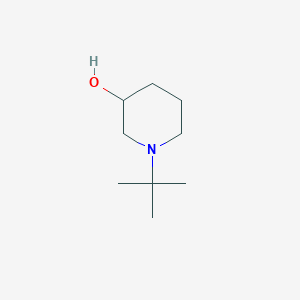


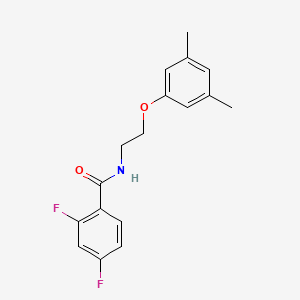
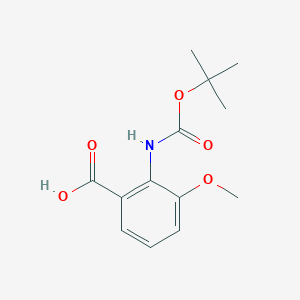
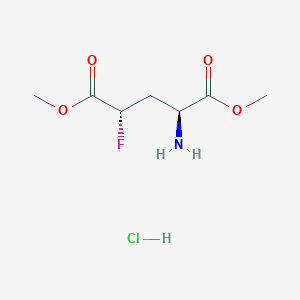
![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)
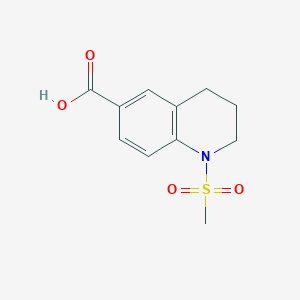

![11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2628279.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)